C13H13BrN4O3S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

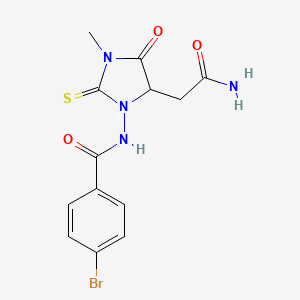

The compound with the molecular formula C13H13BrN4O3S is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H13BrN4O3S typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the bromination of an aromatic ring, followed by the introduction of nitrogen-containing groups through nucleophilic substitution reactions. The final steps often involve the incorporation of sulfur and oxygen atoms through specific reagents and reaction conditions.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

C13H13BrN4O3S: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

C13H13BrN4O3S: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which C13H13BrN4O3S exerts its effects depends on its interaction with molecular targets. For example, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C13H13BrN4O3S include those with similar functional groups or structural motifs, such as:

C13H13ClN4O3S: A similar compound with chlorine instead of bromine.

C13H13BrN4O2S: A compound with one less oxygen atom.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the presence of bromine, which can impart unique chemical and biological properties compared to its analogs.

Biological Activity

The compound with the molecular formula C13H13BrN4O3S is a member of the carbanilide family, specifically related to antimicrobial agents such as triclocarban (TCC) and triclosan (TCS). This article reviews its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and implications for health.

Chemical Structure and Properties

This compound consists of:

- Carbon (C) : 13 atoms

- Hydrogen (H) : 13 atoms

- Bromine (Br) : 1 atom

- Nitrogen (N) : 4 atoms

- Oxygen (O) : 3 atoms

- Sulfur (S) : 1 atom

This structure suggests potential interactions with biological receptors due to the presence of nitrogen and sulfur, which can participate in hydrogen bonding and other interactions.

Research indicates that compounds like TCC and TCS exhibit various biological activities through their interaction with nuclear receptors and calcium signaling pathways. The following sections summarize key findings regarding these interactions:

-

Nuclear Receptor Interaction :

- TCC enhances estradiol-dependent activation of estrogen receptors (ER) and testosterone-dependent activation of androgen receptors (AR) by up to 2.5-fold but shows minimal agonistic activity on its own .

- TCS has been shown to have antagonistic effects on both ER and AR, indicating potential endocrine-disrupting properties .

-

Calcium Signaling :

- TCS significantly enhances the binding of [^3H]ryanodine to ryanodine receptors (RyR1), leading to increased cytosolic calcium levels in primary skeletal myotubes . This suggests that TCS can modulate calcium signaling pathways, which are critical for muscle contraction and neurotransmitter release.

2. In Vitro Studies

In vitro studies have assessed the biological activities of this compound and related compounds using various assays:

| Compound | Assay Type | Result |

|---|---|---|

| TCC | ER-responsive bioassay | Enhanced gene expression by 2.5-fold |

| TCS | AR-responsive bioassay | Antagonistic activity observed |

| TCS | RyR1 binding assay | Increased [Ca²⁺] levels in myotubes |

These results highlight the potential for these compounds to disrupt normal hormonal signaling and calcium homeostasis in cells.

Case Studies and Research Findings

Several studies have focused on the biological implications of carbanilide compounds, particularly in relation to human health:

- Endocrine Disruption :

- Toxicological Effects :

-

Environmental Impact :

- The persistence of these compounds in the environment raises questions about their long-term effects on wildlife and human health, particularly regarding endocrine disruption.

Properties

Molecular Formula |

C13H13BrN4O3S |

|---|---|

Molecular Weight |

385.24 g/mol |

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-4-bromobenzamide |

InChI |

InChI=1S/C13H13BrN4O3S/c1-17-12(21)9(6-10(15)19)18(13(17)22)16-11(20)7-2-4-8(14)5-3-7/h2-5,9H,6H2,1H3,(H2,15,19)(H,16,20) |

InChI Key |

MDPJTXXKCZEWOL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Br)CC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.